![molecular formula C15H23Cl2NO2S B7456560 2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide](/img/structure/B7456560.png)
2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide
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Overview
Description
2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide, also known as DCMPS, is a sulfonamide compound that has gained significant attention in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. DCMPS has been used in various applications, including as a corrosion inhibitor, as a reagent for the analysis of metal ions, and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide is not fully understood. However, it is known that 2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide forms stable complexes with metal ions, which can affect their reactivity and solubility. 2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase.
Biochemical and Physiological Effects:
2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties. 2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has also been shown to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high purity. 2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide forms stable complexes with metal ions, which can be analyzed using various analytical techniques. However, 2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has some limitations, such as its low solubility in water and its limited stability in acidic conditions.
Future Directions
There are several future directions for the research on 2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide. One area of interest is the development of new methods for the synthesis of 2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide and its derivatives. Another area of interest is the study of the mechanism of action of 2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide and its potential applications in medicine and material science. Additionally, the development of new analytical techniques for the detection of 2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide and its complexes with metal ions is an area of interest for future research.
Synthesis Methods
2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with diisopropylamine in the presence of a base such as triethylamine. The reaction yields 2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide as a white crystalline powder with a high purity.
Scientific Research Applications
2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has been used in various scientific research applications. It has been used as a reagent for the analysis of metal ions, such as copper, iron, and zinc. 2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide forms stable complexes with these metal ions, which can be analyzed using various analytical techniques, such as UV-Vis spectroscopy and HPLC.
2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has also been used as a corrosion inhibitor for metals such as steel and aluminum. It forms a protective layer on the metal surface, which prevents corrosion from occurring. This property of 2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has been extensively studied in the field of material science.
properties
IUPAC Name |
2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Cl2NO2S/c1-10(2)8-18(9-11(3)4)21(19,20)15-6-12(5)13(16)7-14(15)17/h6-7,10-11H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHYXAAXCRRJCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(CC(C)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide |
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